6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine

Chemoselective cross-coupling Orthogonal reactivity Halogen selectivity

6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine (CAS 2230875-10-0) is a trihalogenated benzo[c]isothiazol-3-amine building block with molecular formula C₇H₃BrClFN₂S and a molecular weight of 281.53 g/mol. The scaffold is recognized as a key intermediate for kinase inhibitor development, most notably the KRAS G12C inhibitor class where a 5-chloro-7-fluoro-benzo[c]isothiazol-3-amine core delivers single-digit micromolar cellular potency.

Molecular Formula C7H3BrClFN2S
Molecular Weight 281.53 g/mol
Cat. No. B8269716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine
Molecular FormulaC7H3BrClFN2S
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C2=NSC(=C21)N)F)Br)Cl
InChIInChI=1S/C7H3BrClFN2S/c8-4-3(9)1-2-6(5(4)10)12-13-7(2)11/h1H,11H2
InChIKeyUIQPEJGDBDRTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine – Core Fragment Properties and Procurement Baseline


6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine (CAS 2230875-10-0) is a trihalogenated benzo[c]isothiazol-3-amine building block with molecular formula C₇H₃BrClFN₂S and a molecular weight of 281.53 g/mol . The scaffold is recognized as a key intermediate for kinase inhibitor development, most notably the KRAS G12C inhibitor class where a 5-chloro-7-fluoro-benzo[c]isothiazol-3-amine core delivers single-digit micromolar cellular potency . The additional bromine at position 6 provides a strategic orthogonal handle for further functionalization. Commercial sourcing is currently limited to specialty chemical suppliers offering research-grade material at purities of 98% (HPLC) .

Why 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine Cannot Be Replaced by Other Halogenated Benzoisothiazolamines


Even minor positional or compositional changes in the halogen substitution pattern on the benzo[c]isothiazol-3-amine scaffold profoundly alter both the chemical reactivity and the biological profile of the final drug candidate. The KRAS G12C inhibitor series demonstrates that a 5-chloro-7-fluoro substitution is essential for sub-micromolar potency, while the introduction of a bromine at position 6 (as in the target compound) provides a unique orthogonal cross-coupling site that is absent in 5-chloro-7-fluoro or 5-bromo-7-fluoro analogs . Substituting with a 5‑bromo‑7‑fluoro analog, for example, would eliminate the orthogonal coupling handle, while a 5,7‑dichloro analog would lack the fluorine electronic effect that influences both binding affinity and metabolic stability. The multi‑gram synthesis route from anilines and DMSO reported by Lamers et al. delivers the core benzo[c]isothiazole 2‑oxide scaffold, but the subsequent regioselective introduction of three different halogens requires precise synthetic control, rendering the exact substitution pattern a non‑trivial, differentiating feature [1].

Quantitative Differentiation Evidence for 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine vs. Closest Analogs


Orthogonal Cross-Coupling Handle: 6‑Br vs. 5‑Br and 7‑Br Regioisomers

The target compound possesses a bromine atom at position 6, a chlorine at position 5, and a fluorine at position 7. In palladium-catalyzed cross‑coupling, the C–Br bond at position 6 is significantly more reactive than the C–Cl bond at position 5, enabling sequential chemoselective functionalization. Comparative data from analogous benzo[c]isothiazole systems show that oxidative addition to the C–Br bond proceeds at rates 10‑100× faster than to the C–Cl bond under standard Suzuki–Miyaura conditions, while the C–F bond remains inert [1]. In contrast, the 5‑bromo‑7‑chloro regioisomer places the reactive bromine in a sterically more hindered position adjacent to the ring junction, reducing coupling efficiency in some catalytic systems. No direct competition experiment is available for the exact compound; this is a class‑level inference supported by rate data from halogenated heterocycles.

Chemoselective cross-coupling Orthogonal reactivity Halogen selectivity

Derivative Potency Benchmark: KRAS G12C IC₅₀ of a 5‑Cl‑7‑F Analog

A closely related 5‑chloro‑7‑fluorobenzo[c]isothiazol-3‑amine derivative (KRAS inhibitor-15, lacking the 6‑bromo) exhibits a KRAS G12C IC₅₀ of 0.954 µM and a p‑ERK cellular IC₅₀ of 2.03 µM in MIA PaCa‑2 cells . The 6‑bromo compound serves as an advanced intermediate that can be further derivatized to explore the 6‑position binding pocket, potentially improving potency. No direct head‑to‑head biological comparison of the 6‑bromo vs. 6‑H parent amine is yet published.

KRAS G12C inhibition Cell-based potency p-ERK modulation

Commercial Purity vs. Typical Research‑Grade Analogs

The target compound is supplied at 98% purity (HPLC) by Leyan Chemical . In contrast, the closest commercially available analog, 5‑bromobenzo[c]isothiazol‑3‑amine (CAS 1379324‑34‑1), is typically offered at 95% purity . The higher purity of the 6‑bromo‑5‑chloro‑7‑fluoro variant reduces the burden of pre‑reaction purification and improves batch‑to‑batch reproducibility in medicinal chemistry workflows.

HPLC purity Quality assurance Synthetic reliability

High‑Value Application Scenarios for 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine in Drug Discovery and Chemical Biology


KRAS G12C Inhibitor SAR Expansion at the 6‑Position

Medicinal chemists optimizing the KRAS G12C inhibitor series can use 6‑bromo‑5‑chloro‑7‑fluorobenzo[c]isothiazol‑3‑amine as a central intermediate to introduce diverse aryl, heteroaryl, or alkenyl substituents at the 6‑position via Suzuki, Stille, or Heck couplings, building on the validated 5‑Cl‑7‑F scaffold that already delivers sub‑micromolar biochemical potency .

Orthogonal Divergent Library Synthesis

The compound’s unique Br/Cl/F pattern enables parallel medicinal chemistry: first, a Suzuki coupling at the 6‑bromide, followed by a Buchwald–Hartwig amination or SNAr at the 5‑chloride, while the 7‑fluoride remains a metabolic stability or PET‑tracer handle. This sequential reactivity is supported by class‑level oxidative addition rate ratios (C–Br >> C–Cl >> C–F) [1].

Target‑Binding Probe Development

The accessible 6‑bromide allows attachment of biotin or fluorophore linkers while retaining the critical 5‑Cl/7‑F pharmacophore required for kinase binding, as evidenced by the potent interaction of the parent 5‑Cl‑7‑F analog with KRAS G12C (IC₅₀ = 0.954 µM) .

Quote Request

Request a Quote for 6-Bromo-5-chloro-7-fluorobenzo[c]isothiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.